molecular formula C16H32SSi2 B12544476 2,5-Bis(tert-butyldimethylsilyl)thiophene CAS No. 143810-35-9

2,5-Bis(tert-butyldimethylsilyl)thiophene

Cat. No.: B12544476
CAS No.: 143810-35-9
M. Wt: 312.7 g/mol
InChI Key: NKUDLDFDHRNJJP-UHFFFAOYSA-N
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Description

2,5-Bis(tert-butyldimethylsilyl)thiophene is a silyl-substituted thiophene derivative. This compound is known for its unique structural properties, which make it a valuable building block in various fields, including organic electronics and materials science. The presence of tert-butyldimethylsilyl groups enhances its stability and solubility, making it suitable for a range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(tert-butyldimethylsilyl)thiophene typically involves the silylation of thiophene derivatives. One common method includes the reaction of thiophene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(tert-butyldimethylsilyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Halogens, nitrating agents.

    Coupling Reactions: Palladium catalysts, boronic acids, stannanes.

Major Products:

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Substitution: Halogenated thiophenes, nitrothiophenes.

    Coupling Reactions: Biaryl thiophenes, thiophene-based polymers.

Mechanism of Action

The mechanism by which 2,5-Bis(tert-butyldimethylsilyl)thiophene exerts its effects is primarily related to its electronic structure. The silyl groups influence the electron density distribution within the thiophene ring, enhancing its reactivity and stability. This modification allows the compound to participate in various electronic processes, making it suitable for applications in organic electronics and materials science .

Comparison with Similar Compounds

Uniqueness: 2,5-Bis(tert-butyldimethylsilyl)thiophene stands out due to its enhanced stability and solubility, which are imparted by the tert-butyldimethylsilyl groups. These properties make it particularly valuable in applications requiring high-performance materials with robust electronic properties .

Properties

CAS No.

143810-35-9

Molecular Formula

C16H32SSi2

Molecular Weight

312.7 g/mol

IUPAC Name

tert-butyl-[5-[tert-butyl(dimethyl)silyl]thiophen-2-yl]-dimethylsilane

InChI

InChI=1S/C16H32SSi2/c1-15(2,3)18(7,8)13-11-12-14(17-13)19(9,10)16(4,5)6/h11-12H,1-10H3

InChI Key

NKUDLDFDHRNJJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=CC=C(S1)[Si](C)(C)C(C)(C)C

Origin of Product

United States

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